

Core Principles of C-Br Bond Reactivity in 2-Bromothiazoles

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Compound of Interest

Compound Name: *2-Bromo-5-phenylthiazole*

Cat. No.: B144467

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The reactivity of the C-Br bond at the 2-position of the thiazole ring is governed by the inherent electronic properties of the heterocycle. The electron-withdrawing nature of the nitrogen and sulfur heteroatoms polarizes the carbon-halogen bonds, rendering the C2 carbon atom electron-deficient and thus susceptible to a variety of chemical transformations.^[1]

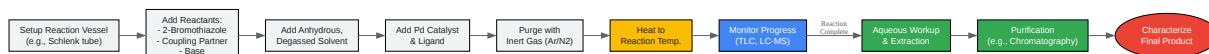
- **Electrophilicity:** The C2 position is the most electron-deficient carbon in the thiazole ring, making the C-Br bond at this position highly susceptible to oxidative addition by transition metal catalysts, particularly palladium(0). This is the foundational step for a wide array of cross-coupling reactions.
- **Reactivity Hierarchy:** The reactivity of halogens on the thiazole ring generally follows the order of bond strength: C-I > C-Br > C-Cl.^{[2][3]} This differential reactivity allows for selective, sequential functionalization of di- or poly-halogenated thiazoles. For instance, a C-I bond can be selectively coupled while leaving a C-Br bond intact for a subsequent transformation.^[3]
- **Nucleophilic Aromatic Substitution (SNAr):** The electron-deficient nature of the ring also facilitates nucleophilic aromatic substitution, although this often requires harsh conditions or the presence of strongly activating groups.^{[1][4]}

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for the functionalization of the C-Br bond in 2-bromothiazoles. These reactions allow for the

formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

General Workflow for Palladium-Catalyzed Cross-Coupling



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Caption: General experimental workflow for Pd-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the 2-bromothiazole with an organoboron compound, typically a boronic acid or ester.[5]

Experimental Protocol: General Procedure for Suzuki Coupling

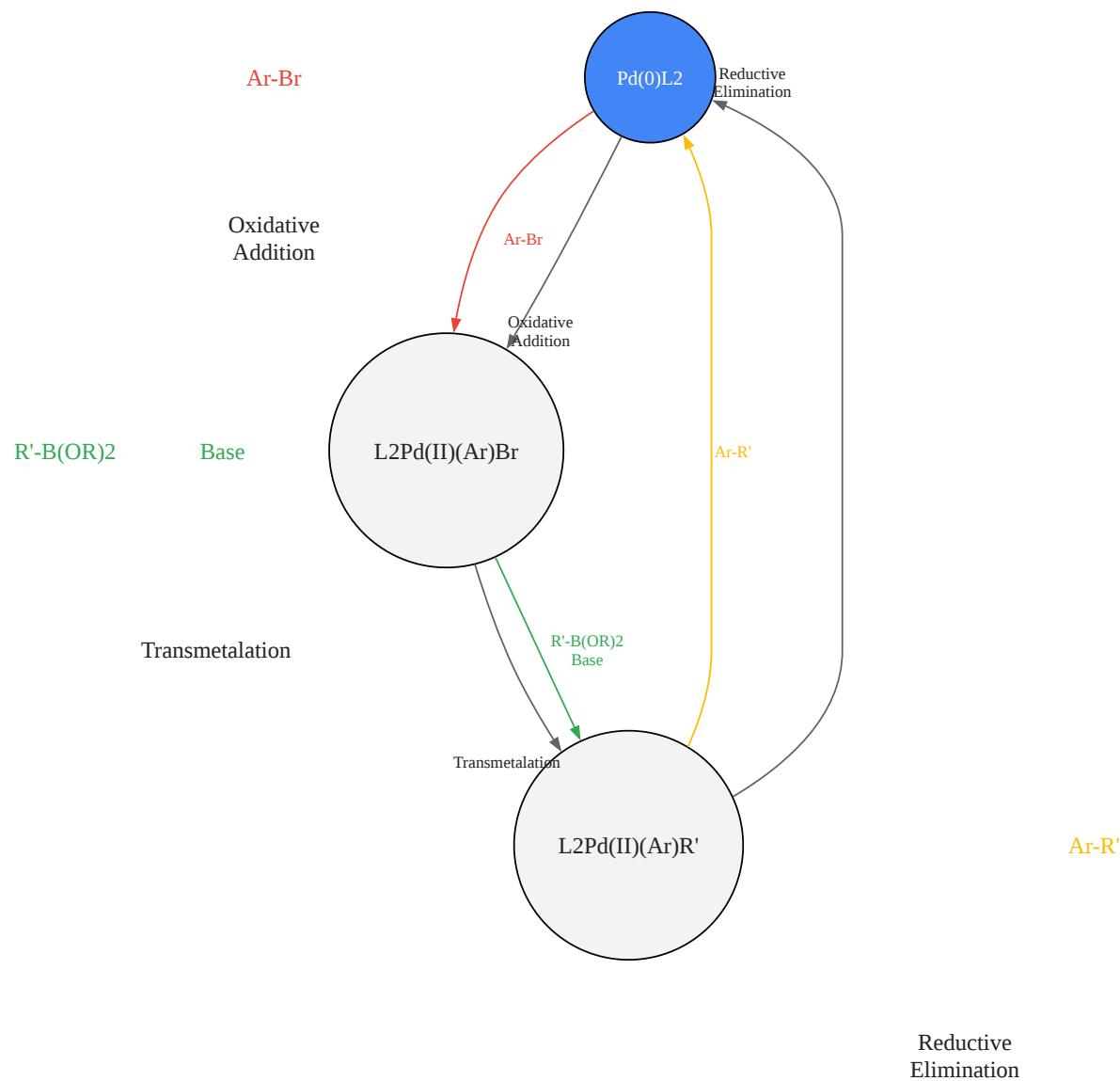
- **Vessel Preparation:** To a flame-dried Schlenk tube or reaction vial, add the bromothiazole derivative (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0-3.0 equiv).[5][6]
- **Inert Atmosphere:** Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
- **Reagent Addition:** Under a positive pressure of argon, add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{dppf})\text{Cl}_2$, 1-5 mol%) and the anhydrous, degassed solvent (e.g., DME, Toluene/ H_2O , or Dioxane).[5][6]
- **Reaction:** Place the sealed vessel in a preheated oil bath and stir at the desired temperature (typically 80-100 °C) for the required time (4-24 hours).
- **Monitoring:** Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

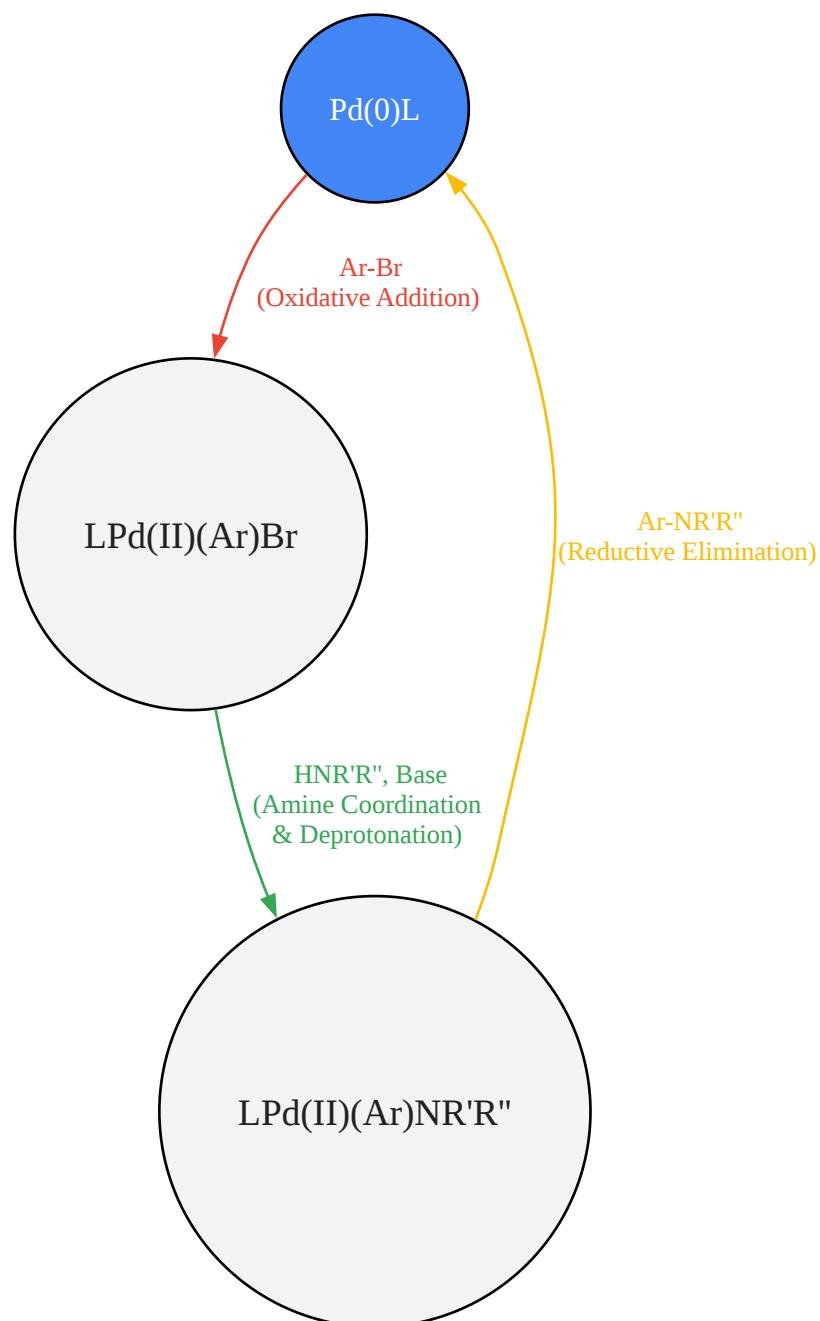
- **Workup:** After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous layer with the organic solvent.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.^[7]

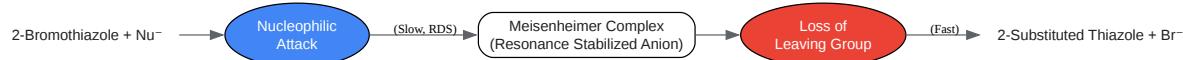
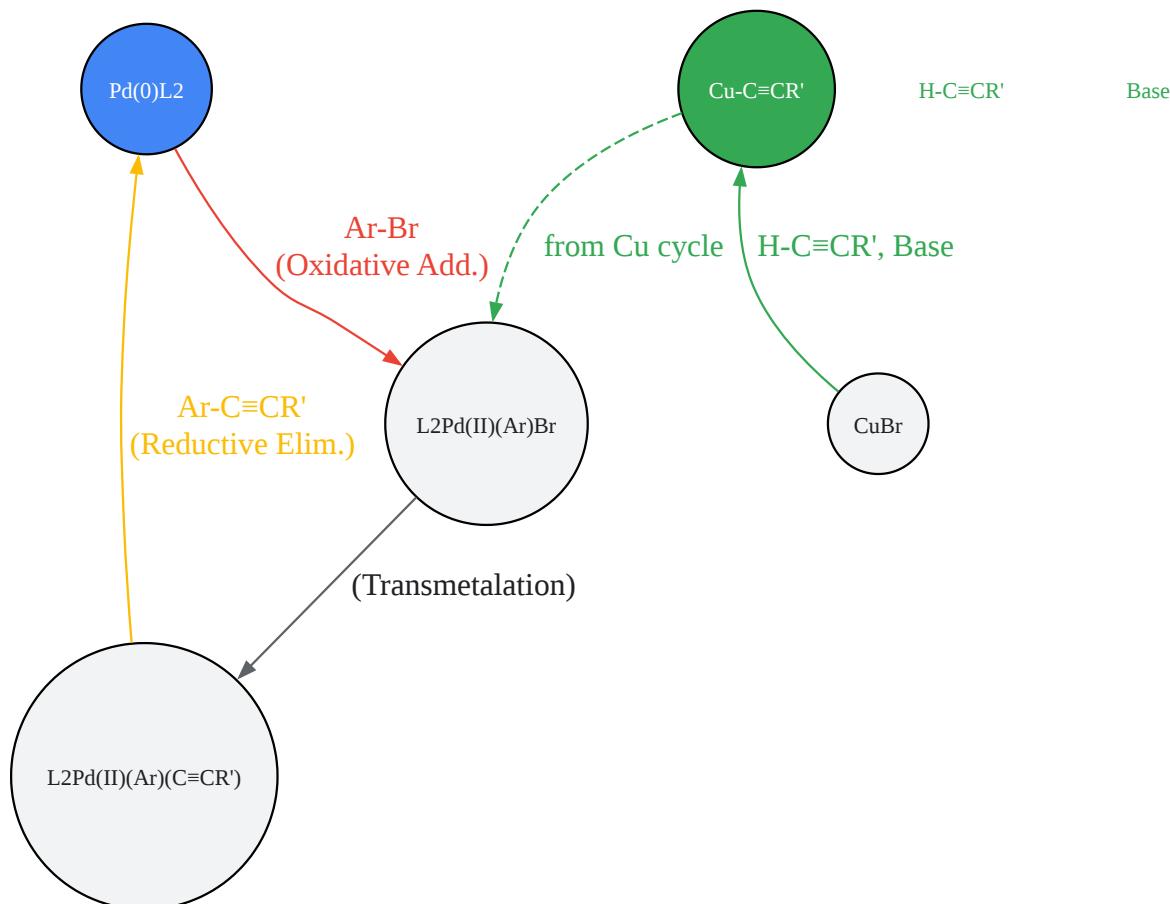
Table 1: Representative Suzuki-Miyaura Coupling Reactions

Entry	Bromot hiazole Derivati ve	Boronic Acid	Catalyst System	Base	Solvent	Temp (°C)	Yield (%)
1	2- Bromop yridine*	Phenylb oronic acid	Pd(dppf)Cl ₂	K ₂ CO ₃	DME	80	95[5]
2	2- Bromothi ophene*	N-Boc- pyrrole-2- boronic acid	Pd(dppf) Cl ₂	K ₂ CO ₃	DME	80	85[5]
3	2'- Bromo-2- arylbenz othiazole *	Phenylbo ronic acid	Pd ₂ (dba) ₃	Na ₂ CO ₃	Dioxane/ H ₂ O	100	83[5]

Data for structurally similar heteroaryl bromides are provided as strong guidelines.







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